molecular formula C19H18N2O3S2 B2845759 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 941884-29-3

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B2845759
CAS No.: 941884-29-3
M. Wt: 386.48
InChI Key: FDVAHTZCXWTCQS-UHFFFAOYSA-N
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Description

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a combination of an ethylsulfonyl group, a phenyl ring, and a thiazole ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and an appropriate catalyst.

    Attachment of the Ethylsulfonyl Group: The ethylsulfonyl group can be added via a sulfonation reaction using ethylsulfonyl chloride and a base such as pyridine.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate product with acetic anhydride and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted phenyl or thiazole derivatives.

Scientific Research Applications

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazole Derivatives: These compounds share the thiazole ring structure and have been studied for their biological activities.

    Ethylsulfonyl Phenyl Compounds: These compounds contain the ethylsulfonyl group and are known for their chemical reactivity.

Uniqueness

2-[4-(ethanesulfonyl)phenyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c1-2-26(23,24)16-10-8-14(9-11-16)12-18(22)21-19-20-17(13-25-19)15-6-4-3-5-7-15/h3-11,13H,2,12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVAHTZCXWTCQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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